molecular formula C9H15NO2 B1401221 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid CAS No. 1267956-60-4

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No. B1401221
M. Wt: 169.22 g/mol
InChI Key: OCQBMEKGCYXCBK-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1267956-60-4 . It has a molecular weight of 169.22 . This compound is used in scientific research and its unique structure allows for diverse applications, including drug development, catalysis, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12) . This indicates that the compound has a cyclopropane ring and a pyrrolidine ring attached to it.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

  • Enantioselective Synthesis of Cyclopropane-fused γ-Lactams : A study by Pedroni and Cramer (2015) describes the use of a palladium(0)-catalyzed C-H functionalization process for the synthesis of cyclopropane-fused γ-lactams, which are significant in several marketed drugs and development candidates. This approach features the formation of C(sp3)-C(sp3) bonds in saturated heterocycles, yielding γ-lactams with high enantioselectivity (Pedroni & Cramer, 2015).

  • Rapid Synthesis of N-(4-fluorophenyl) Derivative : Zhou et al. (2021) established a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This compound was synthesized via multi-step nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid (Zhou et al., 2021).

  • Synthesis of alpha-cyclopropyl-beta-homoprolines : Cordero et al. (2009) developed 1-(2-pyrrolidinyl)cyclopropanecarboxylic acids (alpha-cyclopropyl-beta-homoprolines) through 1,3-dipolar cycloadditions and thermal rearrangement. These compounds were synthesized with high stereocontrol using chiral pool molecules, indicating their significance in creating complex amino acid structures (Cordero et al., 2009).

  • Synthesis of Dihydropyrroles and Pyrroles : Wurz and Charette (2005) explored the use of doubly activated cyclopropanes as precursors for synthesizing 4-nitro- and 4-cyano-dihydropyrroles. This process utilized cyclopropanation reactions and primary amines, offering a pathway to densely functionalized pyrroles (Wurz & Charette, 2005).

  • Synthesis and X-ray Study of Purine and Pyrimidine Derivatives : Cetina et al. (2004) synthesized novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid. X-ray crystal structure analysis provided insights into the conformation and intermolecular interactions of these compounds, highlighting their structural and stereochemical significance (Cetina et al., 2004).

properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQBMEKGCYXCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

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